7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one
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Description
Aziridines are organic compounds consisting of a three-membered heterocycle . They are colorless, toxic, and volatile liquids that are of significant practical interest . Aziridines and their derivatives are attractive substrates in synthetic and medical areas of chemistry .
Synthesis Analysis
Aziridines can be synthesized through various methods. One common method is the Gabriel-Cromwell type cyclization of halogenated substrates with amines . Another method involves the base-promoted cyclization of activated aminoalcohols . There’s also the oxidative cyclization of β-dicarbonyls .
Molecular Structure Analysis
Aziridines have a three-membered ring structure containing nitrogen . The high strain energy of the aziridine ring is a major factor promoting its high reactivity toward nucleophiles .
Chemical Reactions Analysis
Aziridines undergo different regioselective ring openings depending on the functional group of its alkyl substituent . For example, in the case of the alkyl group bearing γ-ketone at the C2 substituent of aziridine, the ring opening by the hydroxy nucleophile from H2O occurred by attacking the aziridine carbon at the C2 position .
Physical And Chemical Properties Analysis
Aziridines are colorless, toxic, and volatile liquids . They have a three-membered ring structure containing nitrogen .
Future Directions
properties
IUPAC Name |
7-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)8-18-9-13(18)10-20-14-5-3-12-4-6-16(19)17-15(12)7-14/h3,5,7,11,13H,4,6,8-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFQEZMRDYPDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=C(CCC(=O)N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one |
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